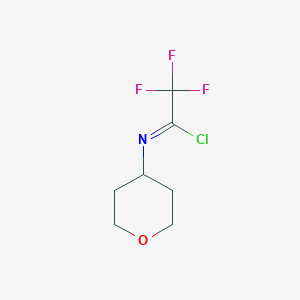
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is a chemical compound characterized by the presence of trifluoromethyl, oxanyl, and carbonimidoyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride typically involves the reaction of oxan-4-ylamine with 2,2,2-trifluoroethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonimidoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new bonds at the carbonimidoyl group.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an amine can yield the corresponding amidine, while reaction with an alcohol can produce an ester.
Scientific Research Applications
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group can enhance the compound’s reactivity and stability, while the oxanyl group can participate in hydrogen bonding and other interactions. Molecular targets and pathways involved in its action include enzyme active sites and nucleophilic centers in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar reactivity due to the presence of an ester and keto group.
Acetylacetone: Known for its keto-enol tautomerism and similar reactivity in nucleophilic substitution reactions.
Diketene: Used in similar synthetic applications due to its reactive carbonyl groups.
Uniqueness
(E)-2,2,2-trifluoro-N-(oxan-4-yl)ethanecarbonimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s reactivity. Additionally, the oxanyl group provides opportunities for hydrogen bonding and other interactions, making this compound versatile in various chemical and biological applications.
Properties
Molecular Formula |
C7H9ClF3NO |
|---|---|
Molecular Weight |
215.60 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(oxan-4-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO/c8-6(7(9,10)11)12-5-1-3-13-4-2-5/h5H,1-4H2 |
InChI Key |
DMVKHWWJMLIEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


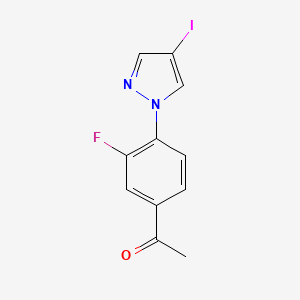
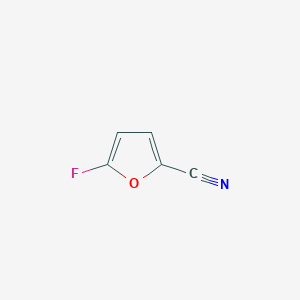

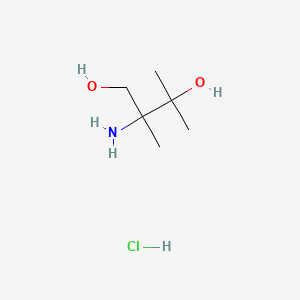
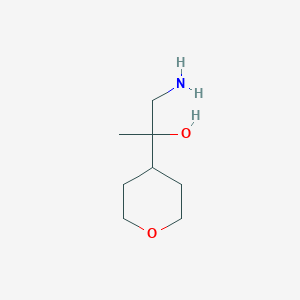
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
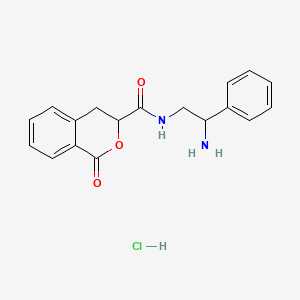
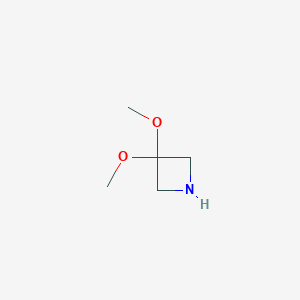
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)
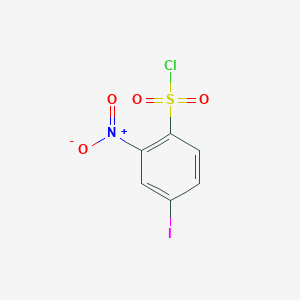
![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)
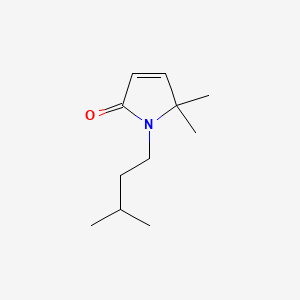
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
